molecular formula C17H19BrN2 B13876338 1-[(3-Bromophenyl)-phenylmethyl]piperazine

1-[(3-Bromophenyl)-phenylmethyl]piperazine

Cat. No.: B13876338
M. Wt: 331.2 g/mol
InChI Key: YNZQUVOSFLCDGV-UHFFFAOYSA-N
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Description

1-[(3-Bromophenyl)-phenylmethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The compound’s structure consists of a piperazine ring substituted with a 3-bromophenyl and a phenylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromophenyl)-phenylmethyl]piperazine typically involves the reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the following steps:

    Step 1: Reaction of 3-bromoaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a base.

    Step 2: Purification of the reaction mixture to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromophenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-[(3-Bromophenyl)-phenylmethyl]piperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(3-Bromophenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

Comparison: 1-[(3-Bromophenyl)-phenylmethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C17H19BrN2

Molecular Weight

331.2 g/mol

IUPAC Name

1-[(3-bromophenyl)-phenylmethyl]piperazine

InChI

InChI=1S/C17H19BrN2/c18-16-8-4-7-15(13-16)17(14-5-2-1-3-6-14)20-11-9-19-10-12-20/h1-8,13,17,19H,9-12H2

InChI Key

YNZQUVOSFLCDGV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC=C3)Br

Origin of Product

United States

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